molecular formula C14H14N2O4S B2610022 2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide CAS No. 316159-64-5

2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide

Cat. No. B2610022
CAS RN: 316159-64-5
M. Wt: 306.34
InChI Key: BIDDUCIJVMPASE-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide is a useful research compound. Its molecular formula is C14H14N2O4S and its molecular weight is 306.34. The purity is usually 95%.
BenchChem offers high-quality 2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has shown the synthesis of related thiazolidinedione derivatives with potential antimicrobial properties. A study by Juddhawala, Parekh, and Rawal (2011) reported the synthesis of N-chloro aryl acetamide substituted thiazole and 2,4-thiazolidinedione derivatives, which were evaluated for their in vitro antibacterial activity against common bacterial strains such as Staphylococcus Aureus and Escherichia Coli (Juddhawala, Parekh, & Rawal, 2011).

Hypoglycemic Activity

Another study focused on the hypoglycemic activity of novel 2,4-thiazolidinedione derivatives. Nikalje, Deshp, and Une (2012) synthesized a series of 2,4-thiazolidinedione derivatives and evaluated them for their hypoglycemic activity in animal models, with some derivatives showing promising results (Nikalje, Deshp, & Une, 2012).

Antioxidant and Anti-inflammatory Properties

Koppireddi and colleagues (2013) synthesized a series of novel 2,4-dioxo-1,3-thiazolidin-5-yl acetamides and evaluated them for their antioxidant and anti-inflammatory activities. Some compounds showed significant efficacy in DPPH radical scavenging and anti-inflammatory assays (Koppireddi et al., 2013).

Anticancer Activity

The potential anticancer activities of 4-thiazolidinones containing the benzothiazole moiety were investigated. Havrylyuk et al. (2010) screened several novel 4-thiazolidinones for antitumor activity, with some compounds showing efficacy against various cancer cell lines, including leukemia, melanoma, and lung cancer (Havrylyuk et al., 2010).

properties

IUPAC Name

2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c17-7-6-15-12(18)9-16-13(19)11(21-14(16)20)8-10-4-2-1-3-5-10/h1-5,8,17H,6-7,9H2,(H,15,18)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDDUCIJVMPASE-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.